molecular formula C18H20N2O3S2 B2691635 ETHYL 4,5-DIMETHYL-2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE CAS No. 316125-41-4

ETHYL 4,5-DIMETHYL-2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2691635
CAS No.: 316125-41-4
M. Wt: 376.49
InChI Key: COBLKDYNXSLBDL-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple functional groups such as ethyl, methyl, formamido, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions to form the thiophene ring.

    Introduction of the formamido group: This step involves the reaction of the thiophene derivative with formamide in the presence of a dehydrating agent such as phosphorus oxychloride.

    Attachment of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the formamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in the substituents attached to the ring.

    Formamido-substituted thiophenes: These compounds have a formamido group attached to the thiophene ring but may lack other functional groups present in the target compound.

Uniqueness

ETHYL 4,5-DIMETHYL-2-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of both formamido and carboxylate groups, along with the ethyl and methyl substituents, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-5-23-17(22)14-11(3)12(4)25-16(14)20-18(24)19-15(21)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLKDYNXSLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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